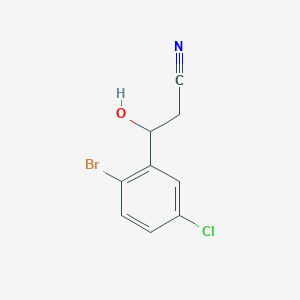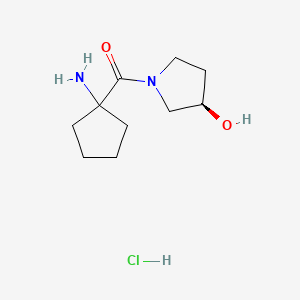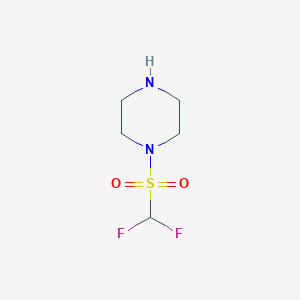
Methyl (2R,3R)-2-amino-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the reduction of corresponding keto esters or amino acids. One common method is the reduction of methyl 2-oxo-3-hydroxybutanoate using sodium borohydride in methanol at low temperatures . This method yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Methyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: this compound.
Substitution: Methyl (2R,3R)-2-amino-3-chlorobutanoate.
Aplicaciones Científicas De Investigación
Methyl (2R,3R)-2-amino-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the biosynthesis of amino acids and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active intermediates. Its stereochemistry is crucial for its binding affinity and specificity towards these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,3S)-2-amino-3-hydroxybutanoate: A stereoisomer with different reactivity and biological activity.
Methyl 2-amino-3-hydroxypropanoate: Lacks the additional carbon in the butanoate chain, leading to different chemical properties.
Methyl 2-amino-3-hydroxyhexanoate: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness
Methyl (2R,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its isomers and analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition in biological systems.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
methyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4-/m1/s1 |
Clave InChI |
TVHCXXXXQNWQLP-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)OC)N)O |
SMILES canónico |
CC(C(C(=O)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


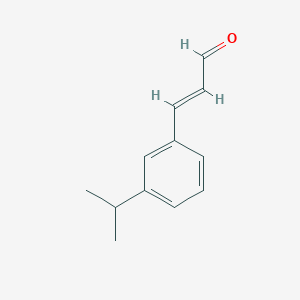
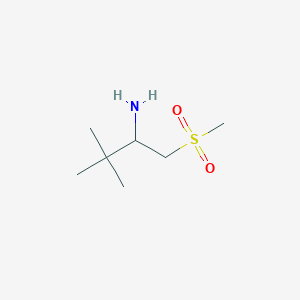



![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
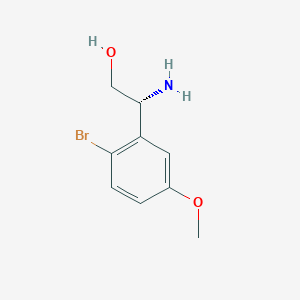
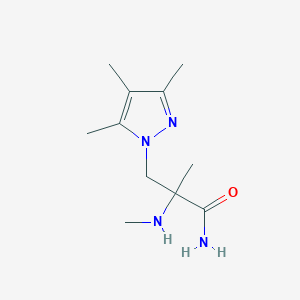
![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
